Mercaptoundecahydrododecaborate, also known as sodium mercaptoundecahydrododecaborate or BSH, is a boron-containing compound notable for its potential applications in medical therapies, particularly in boron neutron capture therapy. This compound consists of a dodecaborate core with a thiol (-SH) functional group, which enhances its reactivity and biocompatibility. The unique structure of mercaptoundecahydrododecaborate allows for various modifications, making it a versatile molecule in chemical synthesis and biological applications.
Mercaptoundecahydrododecaborate was first synthesized in the 1970s and has since been the subject of extensive research due to its promising properties in cancer treatment. The compound is derived from boron clusters, which are known for their stability and ability to form complexes with various organic molecules.
Mercaptoundecahydrododecaborate is classified as an organoboron compound. It falls under the category of boron hydrides, specifically dodecaborates, characterized by their complex boron frameworks. Its thiol functionality classifies it further as a thiol derivative, which is crucial for its chemical reactivity.
The synthesis of mercaptoundecahydrododecaborate involves several methods that focus on modifying the thiol group to enhance its reactivity and functionality.
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. For instance, reactions are often conducted in polar aprotic solvents such as dimethylformamide or acetonitrile to facilitate nucleophilic substitutions.
Mercaptoundecahydrododecaborate has a complex molecular structure characterized by:
The molecular formula for mercaptoundecahydrododecaborate is , with a molar mass of approximately 218.15 g/mol. The compound exhibits unique spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Mercaptoundecahydrododecaborate participates in several significant chemical reactions:
These reactions are typically performed under mild conditions to preserve the integrity of sensitive functional groups. The products often serve as intermediates for further synthetic transformations or as active agents in biological assays.
The mechanism of action for mercaptoundecahydrododecaborate primarily revolves around its role in boron neutron capture therapy (BNCT). In this context:
Studies have shown that mercaptoundecahydrododecaborate can significantly increase boron accumulation within tumor cells, enhancing the efficacy of BNCT treatments .
Relevant analyses indicate that mercaptoundecahydrododecaborate exhibits low cytotoxicity in vitro, making it a promising candidate for therapeutic applications .
Mercaptoundecahydrododecaborate has several scientific uses:
BSH belongs to the closo-dodecaborate family, characterized by an icosahedral geometry comprising 12 boron atoms arranged in a perfect polyhedron. Each boron atom bonds to one hydrogen atom, with one vertex substituted by a thiol (-SH) group. The parent anion is [B₁₂H₁₂]²⁻, while BSH specifically refers to the mercapto derivative [B₁₂H₁₁SH]²⁻ [6].
Molecular Formula and Properties:
Table 1: Key Chemical Identifiers of BSH
Property | Value |
---|---|
Systematic Name | Undecahydro-1-mercapto-closo-dodecaborate(2-) |
CAS (Free Acid) | 12294-22-3 |
CAS (Disodium Salt) | 12448-24-7 |
Molecular Formula (Acid) | B₁₂H₁₂S |
Molecular Formula (Salt) | Na₂B₁₂H₁₁SH |
Molecular Weight (Acid) | 173.87 g/mol |
Molecular Weight (¹⁰B-Salt) | 210.14 g/mol |
Key Functional Group | Thiol (-SH) |
The thiol group enables BSH to form disulfide bonds with cysteine residues in proteins, facilitating cellular uptake and retention in tumor tissues [5].
The development of BSH is intertwined with advances in boron cluster chemistry:
BSH emerged as a second-generation boron carrier, overcoming limitations of first-generation agents like boric acid and borax, which lacked tumor specificity and caused severe normal tissue toxicity [7]. Its high boron content (12 atoms/molecule) and stability in physiological conditions made it ideal for BNCT [8].
BNCT relies on the nuclear reaction:¹⁰B + nthermal → ⁴He (α-particle) + ⁷Li + 2.79 MeV
The α-particles and Li nuclei have a path length of 5–9 μm (equivalent to one cell diameter), enabling precise tumor destruction [3] [7]. BSH’s role as a boron carrier is defined by its pharmacokinetic and clinical attributes:
Mechanism of Tumor Targeting
Clinical Applications
Table 2: Comparison of BSH and BPA in Clinical BNCT
Property | BSH | BPA |
---|---|---|
Chemical Class | Inorganic borane anion | Amino acid analog (tyrosine) |
Tumor Targeting | Passive (BBB disruption) | Active (LAT1 transporter) |
Tumor-to-Blood Ratio | 1.5–3.0 | 3.0–4.0 |
Primary Clinical Use | Glioblastoma, meningioma | Melanoma, head/neck cancer |
Boron Atoms/Molecule | 12 | 1 |
Key Limitation | Lower tumor selectivity | Lower boron density per molecule |
Neutron Source Compatibility
BSH is effective with both reactor-derived and accelerator-based neutron sources. The latter enables hospital-based BNCT with adjustable epithermal neutron beams (depth penetration: 6–8 cm), expanding treatment to deep-seated tumors [3] [7].
Current Research Directions
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7